molecular formula C24H25N3O6 B11286039 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11286039
M. Wt: 451.5 g/mol
InChI Key: LOKAMGVKASVZOE-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. The nucleophile can be replaced with triphenylphosphine to obtain a different class of compounds, which can be further aromatized to afford benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-b]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.

    Aurone-derived α,β-unsaturated imines: These compounds are precursors in the synthesis of benzofuro[3,2-d]pyrimidines.

Uniqueness

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28)

InChI Key

LOKAMGVKASVZOE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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